5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one
Overview
Description
5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one is a chemical compound with a molecular weight of 164.59 g/mol . It is known for its unique structure, which includes a triazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of methylamine with a triazole derivative . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the triazole ring.
Scientific Research Applications
5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
5-Methylaminomethyl-2,4-dihydro-[1,2,4]triazol-3-one can be compared with other triazole derivatives such as:
3-Nitro-1,2,4-triazol-5-one (NTO): Known for its use as an insensitive high explosive.
5-(Aminomethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride: Another triazole derivative with similar chemical properties.
The uniqueness of this compound lies in its specific methylaminomethyl group, which imparts distinct chemical and biological properties compared to other triazole derivatives .
Properties
IUPAC Name |
3-(methylaminomethyl)-1,4-dihydro-1,2,4-triazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O/c1-5-2-3-6-4(9)8-7-3/h5H,2H2,1H3,(H2,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGFZXBCOXWUMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NNC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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